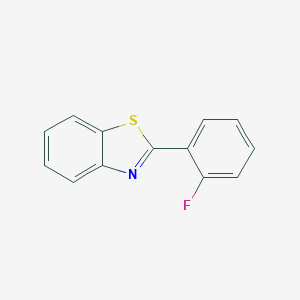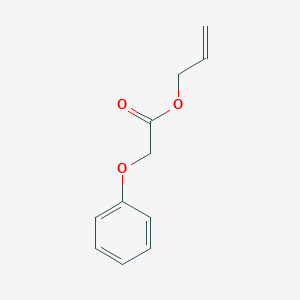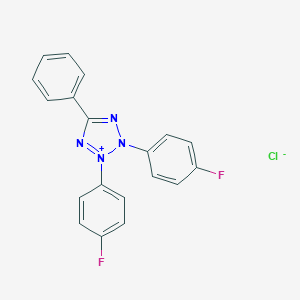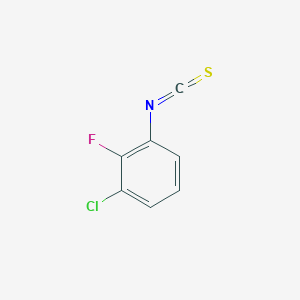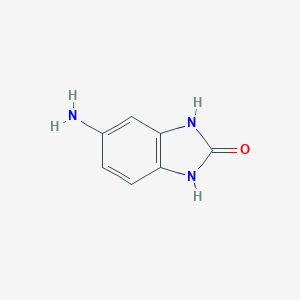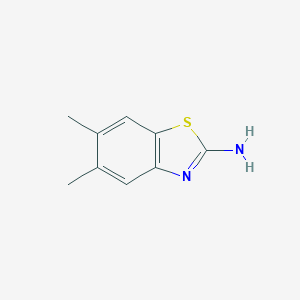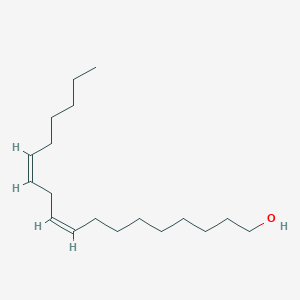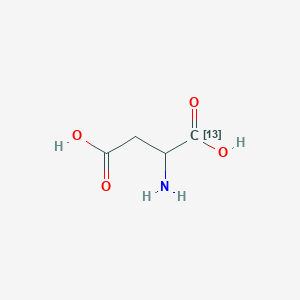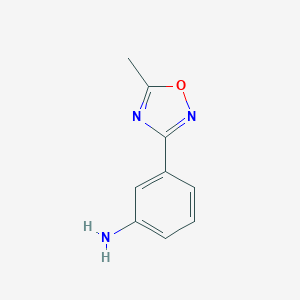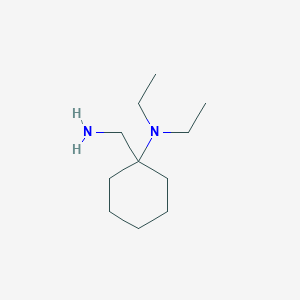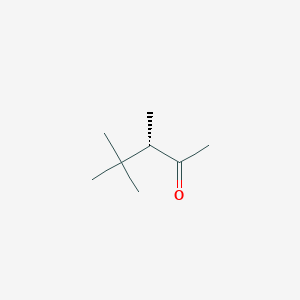![molecular formula C14H17N B160340 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine CAS No. 130407-16-8](/img/structure/B160340.png)
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
作用機序
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
生化学的および生理学的効果
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This includes tremors, rigidity, and bradykinesia. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine also causes mitochondrial dysfunction and oxidative stress, which can lead to neuroinflammation and cell death.
実験室実験の利点と制限
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. Its advantages include its ability to selectively damage dopaminergic neurons in the substantia nigra, its reproducibility in animal models, and its ability to mimic the symptoms of Parkinson's disease. However, its limitations include its toxicity, which can be harmful to researchers if proper safety precautions are not taken, and its selectivity, which may not accurately reflect the complex mechanisms of Parkinson's disease in humans.
将来の方向性
There are several future directions for 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine research. One area of focus is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Another area of focus is the development of new animal models that more accurately reflect the complex mechanisms of Parkinson's disease in humans. Additionally, there is ongoing research into the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the development of Parkinson's disease, which may lead to new therapeutic targets for the disease.
合成法
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine can be synthesized through a multi-step process involving the reaction of 1-methyl-4-piperidone with paraformaldehyde, followed by reduction with sodium borohydride and then reaction with benzaldehyde. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been used to study the mechanisms of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has also been used to test potential therapeutic agents for Parkinson's disease.
特性
CAS番号 |
130407-16-8 |
|---|---|
製品名 |
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine |
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
1-methyl-4-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3/b8-7+ |
InChIキー |
WBLDYTNCGQNPAO-BQYQJAHWSA-N |
異性体SMILES |
CN1CCC(=CC1)/C=C/C2=CC=CC=C2 |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
正規SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
同義語 |
1-methyl-1,2,3,6-tetrahydrostilbazole 1-MTHS 1-MTHSZ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



